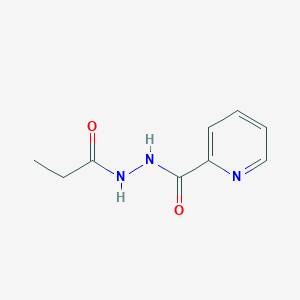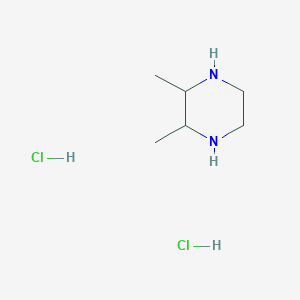
N'-propanoylpyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-propanoylpyridine-2-carbohydrazide is a chemical compound with the molecular formula C9H11N3O2 It is a derivative of pyridine and is known for its unique structural properties, which include a pyridine ring substituted with a propanoyl group and a carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-propanoylpyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with propanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-propanoylpyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N’-propanoylpyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
N’-propanoylpyridine-2-carbohydrazide has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-propanoylpyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N’-phenylpyridine-2-carbohydrazide:
4-ethoxy-N’-propanoylpyridine-2-carbohydrazide: This derivative has an ethoxy group, which can influence its reactivity and interactions with other molecules.
Uniqueness
N’-propanoylpyridine-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
54571-17-4 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
N'-propanoylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H11N3O2/c1-2-8(13)11-12-9(14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,11,13)(H,12,14) |
Clave InChI |
MNSMLBROCRRKJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NNC(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B12451931.png)
![N-[(4-methylcyclohexyl)carbonyl]phenylalanine](/img/structure/B12451934.png)
![methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate](/img/structure/B12451946.png)
![3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate](/img/structure/B12451959.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
![4'-methoxy-N'-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12451970.png)
![4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B12451974.png)
![3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12451976.png)
![N-(2-Nitrophenyl)-2-(5-{5-[(2-nitrophenyl)carbamoyl]-1,3-dioxoisoindol-2-YL}naphthalen-1-YL)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12451980.png)
![2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12451988.png)
![(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12451994.png)


![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)
